4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
The compound 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have been explored for their potential applications in medicinal chemistry, particularly due to their fungicidal and antimicrobial properties .
Synthesis Analysis
The synthesis of derivatives related to 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid involves several steps, including cyclocondensation reactions and substitutions. For instance, the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to related pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, is achieved through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate . Additionally, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been synthesized, showcasing the versatility of related pyrimidine scaffolds in generating compounds with potential antimicrobial activity .
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been elucidated using various spectroscopic techniques, including 1H-NMR spectroscopy and NOESY experiments. For example, the tautomeric products of the Atwal-Biginelli cyclocondensation reaction have been determined unambiguously by these methods . The structural confirmation of other synthesized compounds, such as the thieno(2,3-d)pyrimidine derivatives, has also been achieved through 1H NMR spectral data and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives is diverse, allowing for the preparation of a wide range of heterocyclic compounds. For instance, the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines leads to the formation of acid amides . Similarly, the reactions of 6-methyl-4-oxo-4H-1-aza-5-oxa-2-thiaindene-3-carbonitrile with amines yield different isothiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The presence of the methylthio group and other substituents on the pyrimidine ring affects the compound's solubility, boiling point, and melting point. The antimicrobial activity screening of the synthesized compounds indicates that their biological activity is also significantly influenced by the nature of the substituents attached to the pyrimidine core .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2S/c1-13-6-9-3(7)2(5(11)12)4(8)10-6/h1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCAXEBLTQAMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622068 | |
Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
313339-35-4 | |
Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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